1-Iodo-2,3,4,5-tetramethylbenzene
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where four methyl groups and one iodine atom are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature, to ensure the selective introduction of the iodine atom onto the aromatic ring .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of polymer-supported reagents. For example, polymer-supported dichloroiodate can be used as an efficient reagent for the direct iodination of aromatic compounds under mild aprotic conditions . This method offers advantages such as ease of purification and reduced toxicity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of various substituted benzene derivatives, which can further participate in subsequent chemical reactions .
Comparison with Similar Compounds
1,2,3,4-Tetramethylbenzene: Similar in structure but lacks the iodine atom, making it less reactive in electrophilic substitution reactions.
1,2,4,5-Tetramethylbenzene: Another isomer with different substitution patterns, affecting its chemical reactivity and physical properties.
1-Iodo-3,5-dimethylbenzene: Contains fewer methyl groups, resulting in different steric and electronic effects.
Uniqueness: 1-Iodo-2,3,4,5-tetramethylbenzene is unique due to the presence of both iodine and multiple methyl groups, which confer distinct reactivity and stability. The iodine atom enhances its electrophilic nature, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTRAAIJGQNXGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380301 | |
Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54509-71-6 | |
Record name | 1-Iodo-2,3,4,5-tetramethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54509-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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